Cas no 1935307-88-2 (5-bromopyrrolo1,2-bpyridazine)

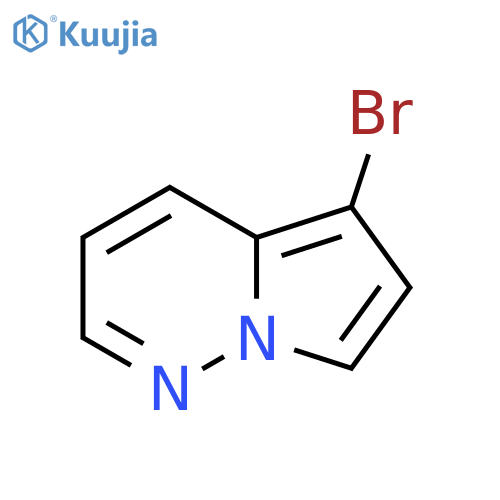

5-bromopyrrolo1,2-bpyridazine structure

商品名:5-bromopyrrolo1,2-bpyridazine

5-bromopyrrolo1,2-bpyridazine 化学的及び物理的性質

名前と識別子

-

- 5-Bromopyrrolo[1,2-b]pyridazine

- 5-bromopyrrolo1,2-bpyridazine

-

- MDL: MFCD31665136

- インチ: 1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H

- InChIKey: UZPZXGXSPXOHLL-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])N2C=1C([H])=C([H])C([H])=N2

計算された属性

- せいみつぶんしりょう: 195.96361g/mol

- どういたいしつりょう: 195.96361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 197.03g/mol

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 17.3

5-bromopyrrolo1,2-bpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-226507-0.05g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 0.05g |

$315.0 | 2024-06-20 | |

| Enamine | EN300-226507-0.5g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 0.5g |

$1058.0 | 2024-06-20 | |

| Enamine | EN300-226507-10.0g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 10.0g |

$5837.0 | 2024-06-20 | |

| A2B Chem LLC | AV76030-1g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 1g |

$1797.00 | 2024-04-20 | |

| 1PlusChem | 1P01ANNI-250mg |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 250mg |

$893.00 | 2024-06-17 | |

| 1PlusChem | 1P01ANNI-5g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 5g |

$4926.00 | 2024-06-17 | |

| 1PlusChem | 1P01ANNI-2.5g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 2.5g |

$3350.00 | 2024-06-17 | |

| Enamine | EN300-226507-1.0g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 1.0g |

$1357.0 | 2024-06-20 | |

| Enamine | EN300-226507-5.0g |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 5.0g |

$3935.0 | 2024-06-20 | |

| A2B Chem LLC | AV76030-50mg |

5-bromopyrrolo[1,2-b]pyridazine |

1935307-88-2 | 95% | 50mg |

$571.00 | 2024-04-20 |

5-bromopyrrolo1,2-bpyridazine 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

1935307-88-2 (5-bromopyrrolo1,2-bpyridazine) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量